3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
Properties
IUPAC Name |
3-methyl-6-pyridin-3-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O3/c1-7-11-9(13(17)18)5-10(15-12(11)19-16-7)8-3-2-4-14-6-8/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSNZOTORGKSYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-pyridylacetonitrile with suitable reagents can lead to the formation of the desired isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ catalysts and controlled reaction environments to facilitate the efficient formation of the compound. Microwave-assisted synthesis and catalyst-free methods have also been explored to enhance the production process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique structural features, which allow it to interact with biological targets effectively.
Anticancer Activity
Recent studies have highlighted the anticancer properties of 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid in various cancer cell lines. For instance:
- Cell Lines Tested :
- MCF7 (breast cancer)
- NCI-H460 (lung cancer)
- SF-268 (brain cancer)
In vitro assays demonstrated that this compound exhibits significant cytotoxicity against these cell lines, with IC50 values indicating effective inhibition of cell proliferation. Specifically, it was noted that the compound showed an IC50 value of approximately 12.50 µM against the SF-268 cell line, suggesting a promising avenue for further development in cancer therapeutics .
Kinase Inhibition
Research indicates that the compound may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the isoxazole and pyridine moieties can enhance biological activity and selectivity towards specific cancer types.
| Modification | Effect on Activity |
|---|---|
| Substituents on pyridine ring | Increased potency against specific cancer cell lines |
| Alterations in isoxazole structure | Improved selectivity and reduced off-target effects |
Mechanism of Action
The mechanism of action of 3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key analogs of isoxazolo[5,4-b]pyridine-4-carboxylic acid derivatives, highlighting substituent variations and their impact on molecular parameters.
*Hypothetical data inferred from structural analogs.
Key Observations
Substituent Effects on Molecular Weight :
- The 3-pyridyl group () increases molecular weight significantly (317.3 g/mol) compared to smaller substituents like ethyl (232.24 g/mol, ) or thienyl (260.27 g/mol, ).
- Electron-withdrawing groups, such as 4-nitrophenyl (299.24 g/mol, ), contribute to higher molecular weights than alkyl or heteroaromatic groups.
Acidity and Solubility: The 3-phenyl-6-(3-pyridyl) analog () has a predicted pKa of 0.80 ± 0.30, indicating strong acidity due to electron-withdrawing effects from both the pyridyl and carboxylic acid groups. This contrasts with non-acidic substituents like ethyl or methylphenyl.
Steric and Electronic Influences: Bulky substituents at position 3 (e.g., cyclopropyl in ) may hinder rotational freedom or binding interactions in pharmacological contexts.
Density and Physical State :
- The 3-phenyl-6-(3-pyridyl) analog () has a predicted density of 1.384 g/cm³, which is higher than typical organic compounds, likely due to its planar aromatic structure.
Biological Activity
3-Methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its antiviral, antibacterial, and anticancer activities, as well as its mechanisms of action and structure-activity relationships.
- Molecular Formula : C13H9N3O3
- Molar Mass : 253.23 g/mol
- CAS Number : 16787455
- Density : Predicted at 1.384 g/cm³
- pKa : Approximately 0.80
Antiviral Activity
Recent studies have indicated that derivatives of isoxazolo[5,4-b]pyridine exhibit significant antiviral properties. For instance:
- Mechanism of Action : The antiviral activity is often attributed to the inhibition of viral replication by interfering with viral enzymes or host cellular pathways.
- Case Study : A study demonstrated that certain isoxazole derivatives showed potent activity against the tobacco mosaic virus (TMV), with curative activities exceeding 50% at concentrations of 500 μg/mL .
| Compound | Virus Targeted | Curative Activity (%) | Concentration (μg/mL) |
|---|---|---|---|
| Compound A | TMV | 56.8 | 500 |
| Compound B | TMV | 55.2 | 500 |
Antibacterial Activity
The compound's structural features suggest potential antibacterial effects:
- Activity Spectrum : Preliminary tests indicate activity against both Gram-positive and Gram-negative bacteria.
- MIC Values : Some derivatives have shown Minimum Inhibitory Concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound C | Staphylococcus aureus | 3.12 |
| Compound D | Escherichia coli | 12.5 |
Anticancer Activity
The anticancer potential of isoxazolo[5,4-b]pyridine derivatives has been explored in various cancer cell lines:
- Cell Lines Tested : Notably, glioma cell lines have been a focus due to their aggressive nature.
- Results : Certain derivatives demonstrated antiproliferative effects with IC50 values in the low micromolar range, suggesting that modifications to the isoxazole structure can enhance anticancer activity .
Structure-Activity Relationships (SAR)
The biological activities of this compound can be influenced by structural modifications:
- Substituents on the Pyridine Ring : Variations in substituents can enhance or reduce biological activity.
- Positioning of Functional Groups : The position of functional groups on the isoxazole ring significantly affects potency.
Q & A
Q. What are the recommended synthetic routes for 3-methyl-6-(3-pyridyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions, starting with the formation of the isoxazolo[5,4-b]pyridine core via cyclization of precursors like 2-aminopyridine derivatives. Subsequent steps include nucleophilic substitutions or coupling reactions to introduce the 3-pyridyl and methyl groups. For example, cyclization under acidic/basic conditions (e.g., using H₂SO₄ or KOH) followed by Suzuki-Miyaura coupling for aryl group incorporation is common . Yield optimization requires strict control of temperature (e.g., 60–80°C), anhydrous solvents (tetrahydrofuran or DMF), and catalysts (e.g., Pd(PPh₃)₄) .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions and ring system integrity. For example, the methyl group at position 3 appears as a singlet near δ 2.1–2.3 ppm, while the pyridyl protons resonate as a multiplet at δ 7.2–8.5 ppm .
- High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% typical for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ calcd for C₁₅H₁₂N₃O₃: 294.0878; found: 294.0882) .
Q. What are the primary biological targets or pathways associated with this compound?
While specific targets require further validation, structural analogs (e.g., isoxazolo-pyridines with pyridyl groups) show activity against kinases and microbial enzymes. Preliminary studies suggest interactions with ATP-binding pockets or allosteric regulatory sites, modulating pathways like MAPK/ERK in cancer or bacterial efflux pumps .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modification: Introducing electron-withdrawing groups (e.g., -CF₃) at position 6 enhances antimicrobial activity by improving membrane permeability .
- Pyridyl Ring Functionalization: Adding methyl or methoxy groups to the 3-pyridyl moiety increases binding affinity to kinase targets (e.g., IC₅₀ values reduced from 1.2 µM to 0.4 µM) .
- Core Rigidity: Replacing the isoxazole ring with pyrazole reduces metabolic stability, highlighting the importance of the oxazole-oxygen in pharmacokinetics .
Q. What methodologies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell line selection, serum concentration). To address this:
- Standardized Assays: Use identical cell lines (e.g., HepG2 for cytotoxicity) and control for serum interference by testing in 0–10% FBS .
- Dose-Response Curves: Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to account for batch-to-batch compound variability .
Q. How does X-ray crystallography contribute to understanding this compound’s binding mode?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
